molecular formula C23H24ClN3O4S B4932883 2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4932883
M. Wt: 474.0 g/mol
InChI Key: FOQMNNJSLXZQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridine ring, and a phenylethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c1-31-22-11-10-20(15-21(22)24)32(29,30)27(14-12-18-7-3-2-4-8-18)17-23(28)26-16-19-9-5-6-13-25-19/h2-11,13,15H,12,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQMNNJSLXZQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride, which is then reacted with 2-phenylethylamine to form the sulfonamide intermediate. This intermediate is further reacted with pyridine-2-carboxaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE shares structural similarities with other sulfonamide and pyridine-containing compounds, such as:
    • Sulfamethoxazole
    • Pyridine-2-sulfonamide
    • N-(2-Phenylethyl)pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.